1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C10H16N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazole-4-carboxylic acid dimethyl ester. This intermediate is then hydrolyzed under acidic conditions to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound is used in Suzuki coupling reactions and has applications in the synthesis of pharmaceuticals and other organic compounds.
3,5-dimethyl-1H-pyrazole-4-carboxylic acid: A simpler derivative without the tert-butyl group, used in various chemical reactions and research applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6-8(9(13)14)7(2)12(11-6)10(3,4)5/h1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORJTRNJVITXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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